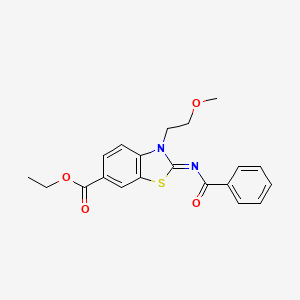

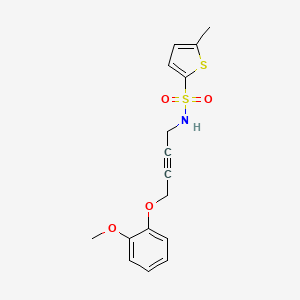

Ethyl 2-benzoylimino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Ethyl 2-benzoylimino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate” is a complex organic molecule. It contains several functional groups, including a benzoylimino group, a methoxyethyl group, and a benzothiazole group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzothiazole group, for example, is a heterocyclic compound (a ring structure that contains atoms of at least two different elements), which could add complexity to the molecule’s structure .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the benzoylimino group might make the compound susceptible to nucleophilic attack, while the ether group (in the methoxyethyl part) might make it susceptible to reactions with strong acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzoylimino and benzothiazole groups might make the compound relatively non-polar, affecting its solubility in different solvents .Scientific Research Applications

Synthetic Approaches and Heterocyclic Core Preparation

Research has demonstrated various synthetic methodologies for preparing benzothiazole cores, crucial for developing natural product analogs and novel compounds. For example, oxidative routes have been utilized to prepare the heterocyclic cores of benzothiazole natural products, showcasing the versatility of these compounds in mimicking natural product structures (Blunt et al., 2015). Similarly, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives highlights the diverse functionalization of benzothiazole frameworks (Mohamed, 2014).

Antimicrobial Activity

Benzothiazole derivatives have shown variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This suggests their potential as lead compounds for developing new antimicrobial agents (Patel et al., 2011).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been characterized using various spectroscopic techniques, offering insights into their conformational and electronic properties. Such studies provide a foundation for understanding the interaction mechanisms of these compounds with biological targets (Inkaya et al., 2012).

Fluorescent Probes and Enzyme Monitoring

Benzothiazole derivatives have been explored as ratiometric fluorescent probes for monitoring enzyme activities in vitro and within cells. This application underscores the potential of these compounds in biochemical assays and cellular imaging (Liu et al., 2014).

Corrosion Inhibition

Experimental and theoretical studies on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions highlight their effectiveness in protecting metals against corrosion. These findings suggest applications in industrial processes and materials preservation (Hu et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

properties

IUPAC Name |

ethyl 2-benzoylimino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-3-26-19(24)15-9-10-16-17(13-15)27-20(22(16)11-12-25-2)21-18(23)14-7-5-4-6-8-14/h4-10,13H,3,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMNHIKIRPUMTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3)S2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(4-methoxyphenethyl)-5-((2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2747981.png)

![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B2747983.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![Ethyl 8-fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2747999.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2748000.png)

![Tert-butyl 2-[1-(prop-2-enoylamino)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2748001.png)

![N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2748002.png)